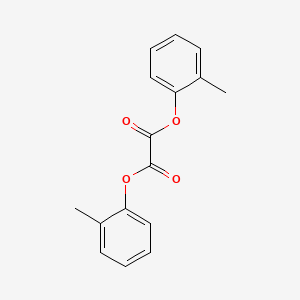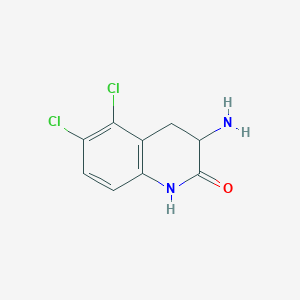![molecular formula C18H28N2O B14570004 1,1'-[(3-Methoxyphenyl)methylene]dipiperidine CAS No. 61456-44-8](/img/structure/B14570004.png)
1,1'-[(3-Methoxyphenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Methoxyphenyl)methylene]dipiperidine is an organic compound that features a methoxyphenyl group attached to a dipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine typically involves the reaction of 3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two piperidine rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Methoxyphenyl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,1’-[(3-Methoxyphenyl)methylene]dipiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(3-Methoxyphenyl)methylene]bis(piperidine)
- 3-Methoxyphencyclidine
- 1-(3-Methoxyphenyl)ethylamine
Uniqueness
1,1’-[(3-Methoxyphenyl)methylene]dipiperidine is unique due to its specific structural features, such as the methoxyphenyl group and the methylene bridge connecting the piperidine rings. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
61456-44-8 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C18H28N2O/c1-21-17-10-8-9-16(15-17)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3 |
InChI Key |
VLQFNHBLLCNSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)

![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)

![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)
